N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
This compound features a 1,2-dihydroquinolin-2-one core substituted with a 7-methyl group, a phenylaminomethyl moiety at position 3, and an acetamide side chain linked to a 2,5-dimethoxyphenyl group. The dimethoxyphenyl group may enhance solubility compared to lipophilic analogs, while the phenylaminomethyl side chain could facilitate hydrogen bonding in biological systems .
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-18-9-10-19-14-20(16-28-21-7-5-4-6-8-21)27(32)30(24(19)13-18)17-26(31)29-23-15-22(33-2)11-12-25(23)34-3/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZJQRBOPKBSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base. The resulting quinoline intermediate is then subjected to further functionalization to introduce the phenylamino and dimethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a wide variety of substituted quinoline derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound’s properties might be useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core and the phenylamino group may play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Findings
Core Heterocycle Differences: The target compound’s 1,2-dihydroquinolin-2-one core differs from the morpholinone derivatives in , which lack aromaticity but share acetamide functionality. Compared to quinolin-4-one analogs (e.g., 9b and 9c), the 1,2-dihydroquinolin-2-one core in the target compound may exhibit reduced planarity, altering steric interactions in biological targets .
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The 7-methyl group in the target compound (electron-donating) contrasts with the 7-chloro substituent in 9c (electron-withdrawing), which could modulate reactivity and target affinity. Chloro groups typically increase lipophilicity but reduce solubility, whereas methoxy/methyl groups balance solubility and membrane permeability .
- Aromatic Side Chains : The N-(2,5-dimethoxyphenyl) group in the target compound may improve solubility compared to the N-(3,5-dimethylphenyl) group in 9b, as methoxy groups enhance polarity. This aligns with trends seen in pharmaceuticals versus agrochemicals (e.g., alachlor’s chloroacetamide structure prioritizes environmental stability over bioavailability) .
Synthetic Considerations: The target compound’s synthesis likely involves coupling a bromoacetamide intermediate to a functionalized quinolinone, analogous to methods used for 9b and 9c (e.g., DMF/K₂CO₃-mediated alkylation).
This feature could enhance interactions with enzymes or receptors . The dimethoxyphenyl acetamide group may confer selectivity for central nervous system targets, contrasting with the dimethylphenyl groups in 9b/9c, which are more common in antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
